5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate
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Overview
Description
5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is known for its versatility and has been explored for its multifaceted applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinoline and benzene sulfonate moieties. The reaction conditions often require the use of brominating agents for the dibromo substitution on the quinoline ring and chlorinating agents for the chloro substitution on the benzene ring. Methoxylation is achieved using methoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The process includes stringent quality control measures to maintain the purity and yield of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, leading to the replacement of bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and benzene sulfonate compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays and as a probe for studying cellular processes.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromoquinoline
- 4-Chloro-2-methoxybenzenesulfonic acid
- 8-Quinolinol
Uniqueness
Compared to similar compounds, 5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate stands out due to its unique combination of bromine, chlorine, and methoxy functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2ClNO4S/c1-23-13-7-9(19)4-5-14(13)25(21,22)24-16-12(18)8-11(17)10-3-2-6-20-15(10)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDYXEPCNPFVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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